molecular formula H2O4P- B1203007 Phosphate, dihydrogen CAS No. 14066-20-7

Phosphate, dihydrogen

Cat. No. B1203007
Key on ui cas rn: 14066-20-7
M. Wt: 96.987 g/mol
InChI Key: NBIIXXVUZAFLBC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05112743

Procedure details

29.3 g (0.100 mole) of 4-diazodiphenylamine hydrogensulfate was dissolved in 70 ml of an 85% phosphoric acid solution. Then 4.74 g (0.0500 mole) of glyoxylic acid monohydrate (97%) was added to this solution and the mixture was stirred at 40° C. for 20 hours. Then 1.58 g (0.0500 mole) of paraformaldehyde (95% ) was added to the reaction mixture and the mixture was stirred at 40° C. for additional 20 hours. Thereafter, the reaction solution was poured into 800 ml of isopropyl alcohol while stirring, to form yellow precipitate. The yellow precipitate was obtaided by filtering and washed with isopropyl alcohol, to give dihydrogenphosphate of a condensate of 4-diazodiphenylamine with glyoxylic acid.formaldehyde.
[Compound]
Name
4-diazodiphenylamine hydrogensulfate
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=[O:5])[CH:3]=[O:4].C=O.C(O)(C)C.[P:13](=[O:17])([OH:16])([OH:15])[OH:14]>>[P:13]([O-:17])([OH:16])([OH:15])=[O:14].[C:2]([OH:6])(=[O:5])[CH:3]=[O:4] |f:0.1|

Inputs

Step One
Name
4-diazodiphenylamine hydrogensulfate
Quantity
29.3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
4.74 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Step Three
Name
Quantity
1.58 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 40° C. for additional 20 hours
Duration
20 h
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
to form yellow precipitate
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
washed with isopropyl alcohol

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
P(=O)(O)(O)[O-]
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.